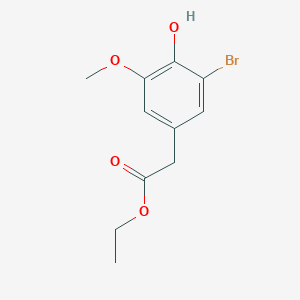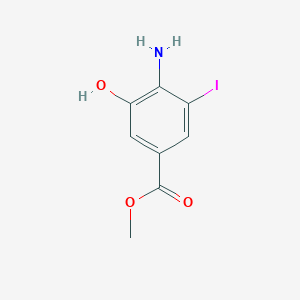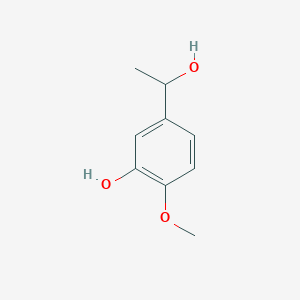![molecular formula C16H10ClN B13975721 3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)
3-Chloro-5H-benzo[b]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5H-benzo[b]carbazole is a heterocyclic aromatic compound that belongs to the family of carbazoles. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a benzene ring fused to a carbazole moiety, with a chlorine atom substituted at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5H-benzo[b]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst to form the indole structure, which can then be further functionalized to introduce the chlorine atom .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization and chlorination. The use of Lewis acid catalysts, such as iron or aluminum chloride, can facilitate these reactions, ensuring high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Halogenated carbazoles and other functionalized derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5H-benzo[b]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5H-benzo[b]carbazole involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
5H-Benzo[b]carbazole: Lacks the chlorine substitution, leading to different chemical and biological properties.
2,3-Benzcarbazole: Another derivative with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 3-Chloro-5H-benzo[b]carbazole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with biological targets and improve its stability in various applications .
Propiedades
Fórmula molecular |
C16H10ClN |
|---|---|
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
3-chloro-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H10ClN/c17-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)18-16(13)9-12/h1-9,18H |
Clave InChI |
CREJPEGQANBLTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)






![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)


